molecular formula C20H21NO4 B214497 3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214497
M. Wt: 339.4 g/mol
InChI Key: HTMNVKOIWOOUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of indole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The anti-inflammatory and antioxidant properties of the compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can modulate various biochemical and physiological processes in cells. For example, the compound has been found to upregulate the expression of pro-apoptotic proteins, such as Bax and caspase-3, while downregulating the expression of anti-apoptotic proteins, such as Bcl-2. The compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively low toxicity compared to other anticancer drugs. However, the compound has limited solubility in aqueous solutions, which can pose challenges in its formulation and delivery. In addition, the compound has been found to exhibit poor stability under certain conditions, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for research on 3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of novel formulations and delivery systems that can enhance the solubility and stability of the compound. Another direction is the investigation of the compound's mechanism of action and its potential targets in cancer and inflammatory diseases. Moreover, studies on the pharmacokinetics and pharmacodynamics of the compound can provide valuable insights into its efficacy and safety in vivo. Finally, the development of analogs and derivatives of the compound can help to identify more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of 3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 4-methoxybenzaldehyde and isatin in the presence of acetic anhydride, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is then subjected to a series of reactions, including bromination, deprotection, and cyclization, to yield the final compound.

Scientific Research Applications

3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in drug development. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

Product Name

3-hydroxy-1-isopropyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C20H21NO4/c1-13(2)21-17-7-5-4-6-16(17)20(24,19(21)23)12-18(22)14-8-10-15(25-3)11-9-14/h4-11,13,24H,12H2,1-3H3

InChI Key

HTMNVKOIWOOUCP-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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